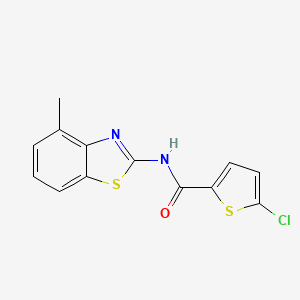
2-(4-Bromobenzyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Bromobenzyl)-1H-pyrrole” likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a 4-bromobenzyl group attached to it .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromobenzyl)-1H-pyrrole” were not found, similar compounds are often synthesized via nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Bromobenzyl)-1H-pyrrole” would likely involve a pyrrole ring attached to a 4-bromobenzyl group .Chemical Reactions Analysis
The compound may undergo reactions typical of pyrroles and bromobenzylic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromobenzyl)-1H-pyrrole” would depend on its specific structure. For instance, 4-bromobenzyl bromide, a related compound, is a solid with an average mass of 249.930 Da .科学的研究の応用
Oxidative Radical Cyclization in Pyrroles
The compound 2-(4-Bromobenzyl)-1H-pyrrole has been studied in various contexts, including its role in the oxidative radical cyclization process. One study describes how 1-(2-Bromobenzyl)-2-alkanesulfonylpyrroles undergo oxidative radical cyclization, leading to the formation of pyrrolizidine derivatives. This process is initiated by AIBN and involves tri-n-butyltin hydride. The cyclizations are proposed to proceed via a pseudo SRN1 process, involving radical addition to the α position of the pyrrole nucleus. This study emphasizes the significance of radical cyclization in pyrrole chemistry and its potential utility in synthesizing complex pyrrolidine structures (Antonio et al., 1994).
Conducting Polymer Synthesis
2-(4-Bromobenzyl)-1H-pyrrole is also relevant in the synthesis of conducting polymers. A study on the chemical and electrochemical synthesis of conducting graft copolymers involving vinyl acetate and pyrrole demonstrates this application. The graft copolymer exhibits variable conductivity and solubility properties, depending on the pyrrole content. This research highlights the potential of pyrrole in creating conducting polymers with applications in gas and vapor sensing, demonstrating pyrrole's versatility in material science (Hosseini & Entezami, 2003).
Pyrrole in Organic Synthesis
Further studies showcase the role of pyrrole derivatives in organic synthesis. For instance, research on the synthesis and transformations of pyrrole-containing ensembles reveals the preparation of unprecedented pyrrole- and 1,2,4-triazole-containing ensembles. These findings offer insights into the versatility of pyrrole in creating novel organic compounds with potential applications in various fields, including medicinal chemistry (Funt et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-bromophenyl)methyl]-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUKFFVHXUUNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromobenzyl)-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide](/img/structure/B2741756.png)

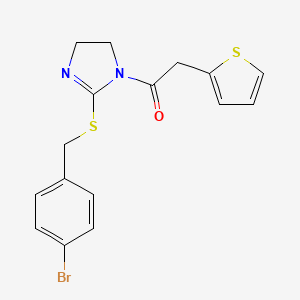
![N-(3,4-dimethylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2741761.png)


![1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2741764.png)
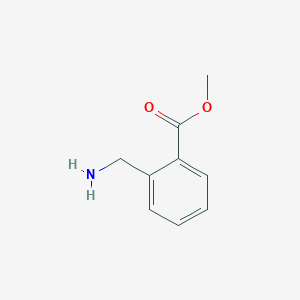
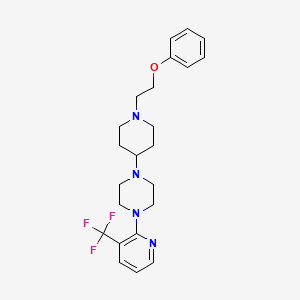
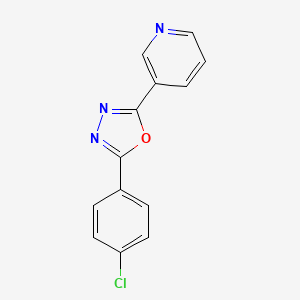
![(Z)-3,4-dimethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741770.png)
